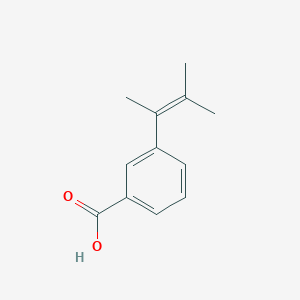

3-(1,2-Dimethyl-1-propenyl)benzoic acid

Description

3-(1,2-Dimethyl-1-propenyl)benzoic acid is a benzoic acid derivative characterized by a 1,2-dimethylpropenyl substituent at the third position of the aromatic ring.

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-(3-methylbut-2-en-2-yl)benzoic acid |

InChI |

InChI=1S/C12H14O2/c1-8(2)9(3)10-5-4-6-11(7-10)12(13)14/h4-7H,1-3H3,(H,13,14) |

InChI Key |

ZIYWBEWMBVLFEP-UHFFFAOYSA-N |

SMILES |

CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |

Canonical SMILES |

CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key similarities and differences between 3-(1,2-Dimethyl-1-propenyl)benzoic acid and related benzoic acid derivatives:

Table 1: Comparison of Benzoic Acid Derivatives

Structural and Functional Comparisons

DM-COOK (1-<i>p</i>-(3,3-Dimethyl-1-triazeno)benzoic acid)

- Structural Differences: The triazeno group in DM-COOK introduces nitrogen-rich functionality, enabling selective antimetastatic activity in Lewis lung carcinoma models. In contrast, the dimethylpropenyl group in the target compound may prioritize steric effects over direct biochemical interactions .

- Biological Activity : DM-COOK inhibits spontaneous metastasis by 90% without affecting primary tumor growth or cytotoxicity, suggesting a unique mechanism distinct from cytotoxic benzoic acid derivatives .

3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid

- Applications : Part of the TocrisScreenPlus library (1,280 compounds), this derivative highlights the role of heterocyclic substituents in drug discovery. The imidazole group may enhance binding to metalloenzymes or receptors, though specific data are lacking .

Caffeic Acid

- Physicochemical Properties : The 3,4-dihydroxy groups confer strong antioxidant activity, making it valuable in food and cosmetic industries. Its lower lipophilicity compared to 3-(1,2-dimethylpropenyl)benzoic acid likely improves aqueous solubility but reduces membrane permeability .

3-Methylbenzoic Acid Derivatives

Toxicity and QSTR Insights

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids () identify molecular connectivity indices (0JA, 1JA) and cross-factor JB as critical predictors of acute oral toxicity (LD50) in mice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.